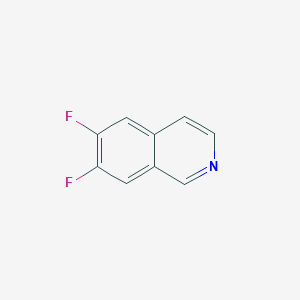

6,7-Difluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNVOVLUDJCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729164 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-80-1 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Difluoroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine atoms into this heterocyclic system, as seen in 6,7-Difluoroisoquinoline, offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. The high electronegativity and small size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and its burgeoning applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1202006-80-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₅F₂N | --INVALID-LINK-- |

| Molecular Weight | 165.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis of the this compound Core

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2][3][4] The choice of a specific route for the synthesis of this compound would depend on the availability of the starting materials, particularly a suitably substituted β-phenylethylamine or benzaldehyde derivative.

Conceptual Synthetic Approach: Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.[1][5][6] This approach is particularly advantageous when dealing with electron-rich aromatic systems, a condition met by the difluoro-substituted benzene ring.

A plausible synthetic route for this compound via a modified Bischler-Napieralski reaction is outlined below. The key starting material would be N-(2-(3,4-difluorophenyl)ethyl)formamide.

Experimental Protocol:

Step 1: Cyclization to 6,7-Difluoro-3,4-dihydroisoquinoline

-

To a solution of N-(2-(3,4-difluorophenyl)ethyl)formamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6,7-Difluoro-3,4-dihydroisoquinoline.

Step 2: Aromatization to this compound

-

Dissolve the crude 6,7-Difluoro-3,4-dihydroisoquinoline in a suitable solvent such as toluene or xylene.

-

Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C) (0.1 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a common and effective dehydrating and cyclizing agent in the Bischler-Napieralski reaction.[6]

-

Inert atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Palladium on carbon (Pd/C): A standard and efficient catalyst for dehydrogenation reactions to form aromatic systems.[5]

Below is a diagram illustrating the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity of the this compound Scaffold

The reactivity of the this compound ring system is dictated by the interplay of the electron-withdrawing fluorine atoms and the inherent electronic properties of the isoquinoline nucleus.

-

Electrophilic Aromatic Substitution: The pyridine ring of isoquinoline is generally deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions are expected to occur on the benzene ring.[7] The fluorine atoms at the 6 and 7 positions are deactivating and ortho-, para-directing. However, the directing effects on the remaining positions (5 and 8) will influence the regioselectivity of reactions like nitration, halogenation, and sulfonation. The positions 5 and 8 are the most favored for electrophilic attack in isoquinoline itself.[7]

-

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than the benzene ring, particularly at the C1 position. The presence of the electron-withdrawing fluorine atoms on the benzene ring can also activate it towards nucleophilic aromatic substitution, although to a lesser extent than the pyridine ring.

Applications in Drug Discovery

The unique properties imparted by the difluoro substitution make this compound an attractive building block in the design of novel therapeutic agents.

Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors.[8][9] The nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site, a crucial interaction for potent inhibition. The fluorine atoms in this compound can enhance binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. While specific examples of this compound as a kinase inhibitor are not prevalent in the literature, the closely related quinoline and isoquinoline derivatives have shown significant promise. For instance, various quinoline derivatives have been patented as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[10]

The following diagram illustrates the general principle of a kinase inhibitor binding to the ATP-binding site.

Caption: Generalized binding mode of an isoquinoline-based kinase inhibitor.

Central Nervous System (CNS) Drug Discovery

The development of drugs targeting the CNS is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain.[11] The introduction of fluorine atoms can increase the lipophilicity of a molecule, a key factor in its ability to cross the BBB. Furthermore, the metabolic stability conferred by fluorine is highly desirable for CNS drugs, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile.[12] While direct studies on this compound in CNS models are limited, the broader class of isoquinoline derivatives has been explored for various neurological disorders.[12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use.[14][15] General safety guidelines for handling similar fluorinated aromatic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.[15]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic placement of two fluorine atoms on the isoquinoline scaffold imparts unique electronic and physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Its potential applications in the development of kinase inhibitors for oncology and CNS-active agents for neurological disorders highlight its significance in modern drug discovery. Further exploration of the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and holds considerable promise for the advancement of new therapeutics.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. This compound | 1202006-80-1 [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 10. US8067424B2 - Selective inhibitors for cyclin-dependent kinases - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. rsc.org [rsc.org]

- 14. chemscene.com [chemscene.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

6,7-Difluoroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Difluoroisoquinoline (CAS No. 1202006-80-1), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed profile. The guide covers predicted physical properties, proposed synthetic routes based on classical isoquinoline syntheses, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the design of kinase inhibitors. Furthermore, it outlines essential safety and handling protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this and structurally related compounds.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties, making fluorinated heterocycles highly valuable in drug discovery.

This compound, with its distinct substitution pattern on the benzene ring of the isoquinoline core, presents a unique combination of features. The two fluorine atoms are expected to significantly influence the molecule's reactivity and biological activity. This guide aims to provide a detailed technical understanding of this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1202006-80-1 | [Commercial Suppliers[1][2]] |

| Molecular Formula | C₉H₅F₂N | [Commercial Suppliers[1][2]] |

| Molecular Weight | 165.14 g/mol | [Commercial Suppliers[1][2]] |

| Appearance | Likely a solid at room temperature | Analogy with similar aromatic compounds |

| Melting Point | Not available. Expected to be higher than isoquinoline (26.5 °C) due to increased molecular weight and potential for intermolecular interactions. | General chemical principles |

| Boiling Point | Not available. Expected to be higher than isoquinoline (243 °C). | General chemical principles |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | Analogy with similar aromatic heterocycles |

| pKa | Not available. The fluorine atoms are expected to decrease the basicity of the isoquinoline nitrogen compared to the parent isoquinoline (pKa = 5.42), likely resulting in a pKa around 4.5.[3] | Inductive effect of fluorine atoms |

| Predicted XlogP | 2.3 - 2.46 | Computational models[3] |

Synthesis of this compound

While a specific, published synthetic protocol for this compound is not readily found, its synthesis can be approached using well-established methods for constructing the isoquinoline ring system. The choice of starting materials would be critical, likely beginning with a suitably substituted 1,2-difluorobenzene derivative. Two classical and plausible synthetic strategies are the Bischler-Napieralski and Pictet-Spengler reactions.

Proposed Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to afford the aromatic isoquinoline.[4][5][6]

Experimental Workflow: Bischler-Napieralski Synthesis

References

- 1. This compound | 1202006-80-1 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

Core Molecular Attributes and Physicochemical Properties

An In-Depth Technical Guide to 6,7-Difluoroisoquinoline for Advanced Research & Development

This guide provides an in-depth exploration of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights into its utility as a strategic building block.

This compound is a structural isomer of quinoline, comprising a benzene ring fused to a pyridine ring, with fluorine atoms substituted at the 6th and 7th positions. This specific substitution pattern profoundly influences the molecule's electronic landscape, metabolic stability, and binding interactions with biological targets.

The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| Chemical Formula | C₉H₅F₂N | [1][2] |

| Molecular Weight | 165.14 g/mol | [1][3] |

| CAS Number | 1202006-80-1 | [1][3] |

| Typical Purity | ≥95% | [3] |

| Predicted XlogP | 2.3 | [2] |

| Appearance | Solid (Typical) | [N/A] |

The introduction of two fluorine atoms, the most electronegative element, at the C6 and C7 positions has critical implications. These electron-withdrawing groups modulate the pKa of the isoquinoline nitrogen, decrease its basicity compared to the parent molecule, and create a more electron-poor aromatic system.[4] This electronic modification is key to its function in drug discovery, as it can enhance binding affinity to target proteins and improve metabolic resistance by blocking potential sites of oxidative metabolism.[4][5]

Synthesis Pathway: The Pomeranz-Fritsch Reaction

While several methods exist for constructing the isoquinoline core, the Pomeranz-Fritsch reaction offers a robust and adaptable route for synthesizing substituted isoquinolines like the 6,7-difluoro variant.[6][7][8] This acid-catalyzed cyclization of a benzalaminoacetal provides a direct path to the desired scaffold.

The proposed synthesis begins with 3,4-difluorobenzaldehyde, leveraging the commercially available fluorinated starting material to build the isoquinoline core.

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis

This protocol is a representative methodology based on established Pomeranz-Fritsch procedures.[7]

Step 1: Formation of the Benzalaminoacetal Intermediate

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq).

-

Solvent Addition: Add toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap. Continue reflux until no more water is formed.

-

Causality: This condensation reaction forms the critical Schiff base intermediate. The azeotropic removal of water drives the equilibrium towards product formation, ensuring a high yield of the intermediate before the harsh conditions of the cyclization step.

-

-

Work-up: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Cyclization: Carefully add the crude benzalaminoacetal intermediate dropwise to a flask containing concentrated sulfuric acid (e.g., 78% H₂SO₄) at a controlled temperature (typically elevated, ~160°C).

-

Causality: The strong acid protonates the acetal, facilitating its cleavage to form a reactive electrophile. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich (despite the fluorine atoms) benzene ring attacks to form the new heterocyclic ring. The fluorine atoms, being ortho/para directing with deactivating properties, still permit this cyclization.

-

-

Reaction Monitoring: Maintain the reaction at the target temperature for a specified time, monitoring the reaction's completion by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the acidic solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH > 9.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization Profile

unambiguous characterization of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful due to the presence of the NMR-active ¹⁹F nucleus.[4][9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the five aromatic protons. Protons H-5 and H-8 will likely appear as doublets of doublets due to coupling with both the adjacent proton and the proximate fluorine atom (e.g., ⁴JH-F). Protons on the pyridine ring (H-1, H-3, H-4) will show characteristic shifts and couplings. |

| ¹³C NMR | Nine distinct carbon signals. The carbon atoms directly bonded to fluorine (C-6 and C-7) will appear as large doublets due to strong one-bond C-F coupling (¹JC-F). Other carbons in the benzene ring will show smaller two- or three-bond couplings (²JC-F, ³JC-F). |

| ¹⁹F NMR | Two distinct signals for F-6 and F-7, which will likely appear as multiplets due to coupling with each other (JF-F) and with neighboring protons (JH-F). ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for purity and structural confirmation.[10][11] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the exact mass of 165.14 g/mol , confirming the molecular formula. |

Reactivity and Mechanistic Insights

The reactivity of the isoquinoline core is dictated by the differing electronic nature of its two constituent rings. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the benzene ring is electron-rich and undergoes electrophilic substitution.[12] The presence of two strongly electron-withdrawing fluorine atoms at C-6 and C-7 significantly modifies this behavior.

Caption: Electronic influence of fluorine on isoquinoline reactivity. (Note: Image placeholder would be replaced with the 2D structure of this compound showing positions).

-

Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is inherently electron-deficient, making the C-1 position the primary site for nucleophilic attack. The fluorine atoms on the adjacent ring further withdraw electron density, enhancing the electrophilicity of C-1 and making it even more susceptible to attack by nucleophiles like organometallics or amines.[12]

-

Electrophilic Aromatic Substitution: Electrophilic attack on the parent isoquinoline typically occurs at C-5 and, to a lesser extent, C-8.[12] The powerful deactivating inductive effect of the C-6 and C-7 fluorine atoms makes electrophilic substitution on the benzene ring significantly more challenging, requiring harsher reaction conditions. The substitution will still be directed primarily to the C-5 and C-8 positions.

-

Dearomatization: The electron-deficient nature of the pyridine ring, exacerbated by the fluorines, makes the system a good candidate for reductive functionalization or dearomatization reactions, providing access to substituted tetrahydroisoquinolines.[13]

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[14] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15][16] Small molecule inhibitors typically target the ATP-binding pocket of the kinase.

The value of the this compound moiety lies in its ability to:

-

Form Key Hydrogen Bonds: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage (e.g., by Cytochrome P450 enzymes), which can increase the compound's in vivo half-life and bioavailability.[4][5]

-

Modulate Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can improve cell membrane permeability. The electron-withdrawing nature of fluorine can also fine-tune the electronic interactions with amino acid residues in the target's binding pocket, enhancing potency and selectivity.[4]

Caption: Interaction model of a this compound-based inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous fluorinated heterocyclic compounds (e.g., 6-fluoroquinoline) can be used to guide handling procedures.[17][18] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

| Hazard Class | GHS Statement(s) (Anticipated) | Precautionary Statement(s) (Anticipated) |

| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and strategically designed molecular scaffold. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an ideal building block for creating novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Understanding the principles of its synthesis, reactivity, and application empowers researchers to fully leverage its potential in the rational design of next-generation drugs and advanced materials.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. azom.com [azom.com]

- 5. fishersci.com [fishersci.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 6,7-Difluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral data for 6,7-difluoroisoquinoline, a key heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key spectral information—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—into a practical resource for compound verification, quality control, and further research applications. The fluorinated isoquinoline scaffold is pivotal in the development of novel therapeutics, and a thorough understanding of its spectral signature is paramount for advancing drug discovery programs.

Introduction: The Significance of this compound

This compound (CAS No: 1202006-80-1, Molecular Formula: C₉H₅F₂N, Molecular Weight: 165.14 g/mol ) is a halogenated aromatic heterocycle. The introduction of fluorine atoms into the isoquinoline core significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations make it an attractive building block for the synthesis of kinase inhibitors, central nervous system agents, and other bioactive molecules. Accurate and comprehensive spectral analysis is the cornerstone of validating the synthesis and purity of this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous information about the molecular framework, electronic environment of the nuclei, and through-bond connectivities.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a dedicated fluorine channel or a multinuclear probe.

-

Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the aromatic protons of the isoquinoline ring system.

Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.22 | s | - | H-1 |

| 8.52 | d | 5.8 | H-3 |

| 7.82 | d | 5.8 | H-4 |

| 7.69 | dd | 9.3, 8.1 | H-5 |

| 7.42 | t | 8.7 | H-8 |

Interpretation:

-

The downfield singlet at 9.22 ppm is characteristic of the H-1 proton, which is adjacent to the nitrogen atom and lacks vicinal proton coupling partners.

-

The protons at H-3 and H-4 appear as doublets, coupled to each other.

-

The protons on the fluorinated benzene ring (H-5 and H-8) exhibit more complex splitting patterns due to both H-H and H-F couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and observing the direct and long-range effects of fluorine substitution.

Table 2: ¹³C NMR Data for this compound in CDCl₃ at 101 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 154.5 | dd | ¹JCF = 255.9, ²JCF = 14.1 | C-6 or C-7 |

| 152.0 | dd | ¹JCF = 252.8, ²JCF = 13.6 | C-7 or C-6 |

| 143.4 | s | - | C-1 |

| 136.2 | dd | J = 6.8, 4.3 | C-4a or C-8a |

| 121.7 | d | J = 2.4 | C-3 |

| 119.8 | dd | J = 18.2, 2.1 | C-5 or C-8 |

| 116.5 | dd | J = 19.1, 2.0 | C-8 or C-5 |

| 112.5 | s | - | C-4 |

Note: The assignments for the fluorinated carbons (C-6/C-7) and the adjacent carbons (C-5/C-8, C-4a/C-8a) are tentative without further 2D NMR data. The source data contained 8 signals for the 9-carbon molecule.

Interpretation:

-

The large coupling constants (~250 Hz) for the signals at 154.5 and 152.0 ppm are indicative of a direct one-bond coupling between carbon and fluorine (¹JCF), confirming the positions of the fluorine substituents.

-

The smaller couplings observed on these and other carbons are due to two- or three-bond C-F couplings, providing further structural information.

¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a clear window into the electronic environment of the fluorine atoms.

Table 3: ¹⁹F NMR Data for this compound in CDCl₃ at 376 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -125.7 | d | 17.1 | F-6 or F-7 |

| -132.5 | d | 17.1 | F-7 or F-6 |

Interpretation:

-

The presence of two distinct signals confirms the two non-equivalent fluorine atoms at the 6- and 7-positions.

-

The signals appear as doublets due to coupling to each other (JFF). The chemical shift values are within the expected range for aromatic fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically observing the protonated molecule [M+H]⁺.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass accuracy.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₉H₅F₂N.

Workflow for High-Resolution Mass Spectrometry

Caption: General workflow for HRMS analysis of this compound.

Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₉H₆F₂N) | 166.0463 | 166.0462 |

Interpretation: The excellent agreement between the calculated and experimentally found mass for the protonated molecule confirms the elemental composition of C₉H₅F₂N with high confidence. This data is critical for verifying the identity of the synthesized compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bond vibrations present in the molecule. While specific experimental IR data for this compound was not found in the primary literature source, the expected characteristic absorptions can be predicted based on its structure.

Table 5: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1580 | C=N Stretch | Medium |

| 1580-1450 | Aromatic C=C Stretch | Strong-Medium |

| 1250-1100 | C-F Stretch | Strong |

| 900-675 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation:

-

The IR spectrum is expected to be dominated by strong absorptions in the fingerprint region corresponding to the C-F stretching vibrations.

-

The aromatic C-H and C=C stretching vibrations will confirm the presence of the isoquinoline ring system.

Conclusion

The comprehensive spectral data presented in this guide—¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS—provide a robust and self-validating system for the identification and characterization of this compound. For researchers in drug development, this information is fundamental for ensuring the quality of starting materials and for the structural confirmation of more complex derivatives. The detailed protocols and interpreted data serve as a reliable reference for synthetic and medicinal chemists working with this important fluorinated scaffold.

An In-depth Technical Guide to the Solubility of 6,7-Difluoroisoquinoline in Organic Solvents

Introduction

6,7-Difluoroisoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, it serves as a foundational building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and agents targeting the central nervous system.[1] The strategic placement of two fluorine atoms on the isoquinoline scaffold can profoundly alter the physicochemical properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and membrane permeability.[2]

Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solubility dictates the feasibility of its use in synthetic reactions, purification processes like crystallization, and the formulation of stock solutions for biological screening. Poor solubility can create significant bottlenecks in the drug discovery pipeline, affecting reaction kinetics, yield, and the accuracy of bioassay results.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document emphasizes a predictive, theoretical assessment based on physicochemical properties, coupled with a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its structural and electronic characteristics. For this compound, the key parameters are its molecular weight, lipophilicity (logP), and the basicity of the isoquinoline nitrogen (pKa).

| Property | Value | Source & Notes |

| Molecular Formula | C₉H₅F₂N | [1][3] |

| Molecular Weight | 165.14 g/mol | [1][4] |

| Predicted XlogP | 2.3 | PubChem.[3] This value indicates moderate lipophilicity. |

| Predicted pKa | ~4.0 - 4.5 | Estimated based on analogs.[2] The parent isoquinoline has a pKa of 5.42; electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen atom.[2] |

These properties suggest a molecule with moderate polarity and lipophilicity. The two fluorine atoms increase the compound's lipophilicity compared to the parent isoquinoline, while also reducing the basicity of the nitrogen atom through their strong electron-withdrawing effects.[2] This combination is key to predicting its behavior in different solvent classes.

Theoretical Solubility Profile: A Predictive Assessment

Based on the fundamental principle of "like dissolves like," we can predict the relative solubility of this compound across a spectrum of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While this compound has a nitrogen atom that can act as a hydrogen bond acceptor, its capacity is weakened by the fluorine atoms. Moderate solubility is expected, driven primarily by dipole-dipole interactions rather than strong hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-F bonds and the nitrogen heteroatom, this compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions. DMSO and DMF are often excellent solvents for moderately polar heterocyclic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and interact primarily through weak van der Waals forces. The moderate polarity and nitrogen heteroatom of this compound will likely limit its solubility in highly non-polar solvents like hexane. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. Good solubility is anticipated for this compound in these solvents.

The diagram below illustrates the expected solubility based on solvent properties.

Caption: Predicted solubility based on physicochemical interactions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, rigorous experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the solubility of solid compounds. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility rather than a kinetically influenced value.

-

Equilibration Time (24-48 hours): Many heterocyclic compounds have slow dissolution kinetics. A prolonged agitation period is crucial to ensure the solution is genuinely saturated.

-

Excess Solid: The presence of undissolved solid is a visual and necessary confirmation that the solution has reached its saturation point for the given temperature.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25 °C) is critical for reproducibility and standardization.

-

Quantification Method (HPLC): High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the analyte from any potential impurities, ensuring accurate quantification. UV-Vis spectrophotometry can be an alternative if the compound has a strong, unique chromophore and no interfering impurities are expected.

Step-by-Step Methodology

1. Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations. c. Analyze these standards by HPLC (or UV-Vis) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

2. Solubility Measurement: a. Add an excess amount of solid this compound (e.g., 5-10 mg) to several 2 mL glass vials. The excess solid should be clearly visible. b. To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent to be tested (e.g., methanol, ethanol, DMSO, etc.). c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). e. Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. Check at 24 and 48 hours to confirm the concentration is no longer increasing.

3. Sample Processing and Analysis: a. After equilibration, remove the vials and allow the excess solid to settle for at least 30 minutes in the temperature-controlled bath. b. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates. c. Dilute the filtered sample with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the previously established calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area.

4. Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in both mg/mL and mol/L.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Data Presentation Template

For systematic recording and comparison, experimental results should be compiled into a structured table. Researchers can use the template below to populate their findings.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | DMSO | |||

| DMF | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Non-Polar | Toluene | |||

| Hexane | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Conclusion

While specific, pre-existing solubility data for this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in common organic solvents. Its moderate lipophilicity and polarity suggest favorable solubility in polar aprotic and chlorinated solvents. For drug development and synthetic chemistry applications, however, this theoretical profile must be substantiated by precise, empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the research and development lifecycle.

References

The Strategic Incorporation of Fluorine into the Isoquinoline Scaffold: A Historical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and application of fluorinated isoquinolines. Moving beyond a simple recitation of facts, we will explore the causal drivers behind the strategic incorporation of fluorine into this privileged heterocyclic scaffold. We will delve into the historical context, the evolution of synthetic methodologies, and the profound impact of this chemical modification on modern drug discovery. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles, and fully referenced to authoritative sources.

The Genesis of a Powerful Partnership: Isoquinoline and Fluorine

The story of fluorinated isoquinolines begins at the confluence of two distinct historical streams of chemical discovery.

The Isoquinoline Core: A Privileged Scaffold Emerges

The isoquinoline nucleus, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1][2] Its prevalence in a vast array of biologically active alkaloids, such as papaverine and morphine, quickly established it as a "privileged scaffold" in medicinal chemistry. Early synthetic endeavors to construct this ring system, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, laid the foundational grammar for isoquinoline chemistry.[1][3][4][5] These classical methods, while historically significant, often required harsh conditions that limited their utility for creating highly functionalized derivatives needed in modern drug development.[1]

Organofluorine Chemistry: From Curiosity to Cornerstone

The history of organofluorine chemistry predates even the isolation of elemental fluorine. Early reports of forming carbon-fluorine (C-F) bonds by chemists like Borodin (1862) and Dumas (1835) were seminal moments.[6] However, it was the development of reactions like the Schiemann reaction (1927) that made the synthesis of fluoroaromatic compounds more accessible.[6] The unique properties imparted by the fluorine atom—high electronegativity, small atomic size, and the exceptional strength of the C-F bond—were soon recognized as powerful tools for modulating molecular properties.[7]

The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with nearly 20% of FDA-approved drugs containing this element.[1] The decision to fluorinate a scaffold like isoquinoline is driven by the desire to predictably alter its biological and physicochemical profile.

-

Metabolic Stability: The C-F bond, with a bond energy of approximately 116 kcal/mol, is significantly stronger than a C-H bond. This makes it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 family, often increasing a drug's half-life and bioavailability.[1][8]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect. Placing a fluorine atom on the isoquinoline ring can lower the pKa of the basic nitrogen atom, affecting the molecule's ionization state at physiological pH. This, in turn, influences solubility, cell permeability, and target engagement.[8]

-

Enhanced Target Binding: Fluorine can participate in unique, favorable interactions within protein binding pockets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. This can lead to enhanced binding affinity, potency, and selectivity for the biological target.[9]

-

Altered Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While single fluorine substitutions can subtly increase lipophilicity, polyfluorination often decreases it. This allows for fine-tuning of a molecule's ability to cross biological membranes.[8]

Evolution of Synthetic Methodologies for Fluorinated Isoquinolines

The growing demand for fluorinated isoquinolines in drug discovery has spurred the development of a diverse array of synthetic methods, moving from classical approaches to modern, highly efficient catalytic systems.

Early Approaches and Their Limitations

Initial syntheses often relied on applying classical isoquinoline ring-forming reactions to pre-fluorinated starting materials. For example, a fluorinated phenethylamine could be used in a Bischler-Napieralski reaction. While effective, this approach was limited by the commercial availability and stability of the necessary fluorinated precursors.

Modern Synthetic Strategies

Recent progress has focused on introducing fluorine or fluorine-containing groups with greater efficiency and regioselectivity, often during the key ring-forming steps. These can be broadly categorized into non-catalyzed and transition-metal-catalyzed methods.[1][10]

| Method Type | General Description | Advantages | Disadvantages | Representative Reaction |

| Non-Transition Metal Mediated | Relies on cyclizations, electrocyclic ring closures, or base-promoted reactions.[1] | Avoids potentially toxic and expensive metal catalysts. Often uses simple reagents. | May require harsher conditions or have limited substrate scope compared to catalytic methods. | Base-promoted cyclization of a difluoroalkene aminotosylate to form a 4-fluoroisoquinoline.[1] |

| Transition-Metal Catalyzed | Employs catalysts (e.g., Rh, Cu, Pd) to facilitate C-H activation, annulation, or coupling reactions.[1][11] | High efficiency, excellent regioselectivity, and mild reaction conditions. Broad functional group tolerance. | Cost of catalyst, potential for metal contamination in the final product. | Rh(III)-catalyzed oxidative annulation of picolinamides with alkynes to build the isoquinoline core.[10] |

Key Synthetic Workflow and Protocol

The development of a novel fluorinated isoquinoline derivative follows a logical progression from synthesis to characterization and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Difluoro-isoquinoline Scaffold: Strategic Fluorination in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] Strategic modification of this privileged structure is a key tactic in drug discovery. This guide focuses on the difluoro-isoquinoline scaffold, an emerging motif where the targeted introduction of two fluorine atoms significantly enhances pharmacological properties. We will explore the profound impact of difluorination on the molecule's physicochemical profile, delve into its diverse biological activities with a focus on anticancer and antimicrobial applications, and provide practical insights into its synthesis and evaluation. This document serves as an in-depth resource for researchers aiming to leverage the unique advantages of the difluoro-isoquinoline core in the design of next-generation therapeutics.

The Power of Fluorine in Isoquinoline-Based Drug Design

The introduction of fluorine into drug candidates is a widely adopted and powerful strategy in medicinal chemistry.[5][6][7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's biological profile.[5][6][7][9] When applied to the versatile isoquinoline scaffold, difluorination offers a multi-faceted approach to overcoming common drug development hurdles.

Causality Behind Fluorination:

-

Metabolic Stability: The C-F bond is exceptionally stable and resistant to cleavage by metabolic enzymes like cytochrome P450.[1][5] This "metabolic shielding" can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[5][7]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electronic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, enhancing binding affinity and potency.[1][7][9]

-

Modulated Physicochemical Properties: The addition of two fluorine atoms can fine-tune critical properties such as lipophilicity (logP) and basicity (pKa).[1][5][6] This modulation affects the molecule's solubility, cell membrane permeability, and ability to reach its biological target.[1][5][6][7] For instance, increased fluorination is expected to enhance lipophilicity and potentially increase cell permeability.[1]

Table 1: Predicted Physicochemical Properties of Fluorinated Isoquinolines

| Compound | Formula | MW | logP (Predicted) | pKa (Predicted) | Key Insights |

| Isoquinoline | C₉H₇N | 129.16 | 2.08 | 5.42 | Parent scaffold for baseline comparison.[1] |

| 5-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.27 | ~4.8 | Single fluorine substitution increases lipophilicity and alters basicity.[1] |

| 5,6-Difluoroisoquinoline | C₉H₅F₂N | 165.14 | 2.46 | ~4.5 | Increased fluorination further enhances lipophilicity.[1] |

| 5,6,7-Trifluoroisoquinoline | C₉H₄F₃N | 183.13 | 2.65 | ~4.0 | Multiple fluorine atoms significantly impact electronic distribution.[1] |

| Note: Predicted values are generated from computational models and may vary from experimental results.[1] |

Biological Activities and Therapeutic Applications

The difluoro-isoquinoline scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

The isoquinoline core is a well-established feature in many kinase inhibitors.[1][10][11][12] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[13][14] Fluorination of the isoquinoline scaffold can enhance binding to the ATP-binding pocket of kinases, leading to potent inhibition.[1]

-

Mechanism of Action: Many isoquinoline-based inhibitors target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][13] By blocking the activity of kinases within this pathway, difluoro-isoquinoline compounds can induce apoptosis (programmed cell death) and halt tumor growth.[13][14][15] For example, investigations into 2,4-difluoro and 3,4-difluoro substituted isoquinolines showed significant anti-proliferation potential against HGC-27 cells.[2]

-

Targeted Kinases: While specific data for a single "difluoro-isoquinoline" is distributed across various derivatives, studies on related fluorinated quinolines and isoquinolines show potent activity against receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical drivers in cancer progression.[1][16]

The following diagram illustrates how a difluoro-isoquinoline inhibitor might interrupt a generic kinase signaling cascade, preventing downstream signals that promote cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Architecture of Nature's Scaffolds: A Technical Guide to the Synthesis of Isoquinoline Alkaloids

Abstract

Isoquinoline alkaloids represent one of the most significant and structurally diverse families of natural products, with members exhibiting a broad spectrum of pharmacological activities that have been harnessed for therapeutic purposes, from the potent analgesia of morphine to the antimicrobial properties of berberine.[1][2][3] This guide provides an in-depth exploration of the synthesis of the isoquinoline core, designed for researchers, scientists, and drug development professionals. We will first dissect the elegant biosynthetic logic employed by nature, originating from the simple amino acid tyrosine. Following this, we will transition to the foundational chemical strategies that have enabled chemists to construct these complex scaffolds in the laboratory. This document emphasizes the causality behind experimental choices, offering not just protocols but a framework for understanding and troubleshooting these powerful synthetic transformations.

Part 1: The Biosynthetic Blueprint: Nature's Mannich-Driven Strategy

The biosynthesis of isoquinoline alkaloids is a testament to enzymatic precision and efficiency, initiating from the common amino acid L-tyrosine.[4][5] The pathway elegantly constructs the core tetrahydroisoquinoline skeleton, which serves as the central precursor to thousands of diverse alkaloids.[6] The key transformation is an intramolecular Mannich-type reaction, a cornerstone of alkaloid biosynthesis.[7][8]

Precursor Generation: The Dual Fates of Tyrosine

The journey begins with the conversion of tyrosine into two essential building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6][9] This involves a series of enzymatic steps including hydroxylation, decarboxylation, and deamination.[6]

-

Dopamine Pathway: Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated by dopa decarboxylase to yield dopamine.

-

4-HPAA Pathway: Tyrosine can be deaminated and decarboxylated to form 4-HPAA.

This dual processing of a single starting material is a hallmark of biosynthetic efficiency.

The Key Cyclization: (S)-Norcoclaurine Synthesis

The pivotal step is the stereoselective condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS).[6][10] This enzyme facilitates a Pictet-Spengler reaction, which is mechanistically analogous to the Mannich reaction, to form the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine.[10][11] (S)-norcoclaurine is the universal precursor to a vast array of more complex isoquinoline alkaloids, including morphine, codeine, and berberine.[11][12]

Diagram 1: Biosynthetic Pathway of (S)-Norcoclaurine

Caption: The enzymatic pathway from L-tyrosine to (S)-norcoclaurine.

Part 2: Laboratory Strategies for Isoquinoline Core Synthesis

While nature provides the inspiration, chemical synthesis offers the versatility to create non-natural analogs for drug discovery and development. Several named reactions form the bedrock of isoquinoline synthesis, each with distinct advantages and mechanistic nuances.[3][10]

The Bischler-Napieralski Reaction

This is one of the most widely used methods for constructing the 3,4-dihydroisoquinoline scaffold.[13][14][15] The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][15][16]

Causality: The choice of a strong dehydrating Lewis acid is critical. Its role is to activate the amide carbonyl, making it a more potent electrophile. POCl₃, for instance, converts the carbonyl oxygen into a good leaving group (a dichlorophosphate ester), facilitating the formation of a key nitrilium ion intermediate. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to forge the new ring.[13][17] The reaction is most effective when the aromatic ring is activated with electron-donating groups, which enhances its nucleophilicity and promotes the cyclization step.[6]

Diagram 2: Bischler-Napieralski Reaction Workflow

Caption: Logical workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

A close relative of its biosynthetic counterpart, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline.[1][4][15][18]

Causality: The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.[1] The acid catalyst is crucial for promoting both the iminium ion formation and the subsequent electrophilic attack. The electron-rich aryl group acts as the nucleophile, attacking the electrophilic iminium carbon to form the six-membered ring.[1] This reaction is particularly powerful because it can be performed under mild, often physiological, conditions, especially when the aromatic ring is highly activated. It is a cornerstone for the synthesis of many natural products.[11]

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to the fully aromatic isoquinoline ring system.[7][19] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal.[19][20]

Causality: The strong acid (e.g., concentrated sulfuric acid) serves a dual purpose. First, it catalyzes the intramolecular electrophilic attack of the benzene ring onto one of the acetal-derived carbons. Second, it promotes the elimination of two molecules of alcohol to drive the aromatization of the newly formed heterocyclic ring.[20] The harsh conditions required often limit the substrate scope, but modifications have been developed to improve yields and versatility.[7]

Part 3: Experimental Protocols and Data

The following sections provide generalized, step-by-step methodologies for the key synthetic reactions discussed. Researchers should note that specific substrate characteristics may require optimization of these conditions.

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol describes the synthesis of a 3,4-dihydropapaverine derivative, a common intermediate.

-

Amide Formation: A solution of homoveratrylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Homoveratroyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with aqueous sodium bicarbonate, and the organic layer is separated, dried, and concentrated to yield the crude β-arylethylamide.

-

Cyclization: The crude amide is dissolved in a dry, high-boiling solvent such as toluene or acetonitrile. Phosphorus oxychloride (POCl₃, 3-5 equivalents) is added cautiously.[3]

-

Reaction: The mixture is heated to reflux (typically 80-110 °C) for 2-4 hours, with progress monitored by TLC.[17]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and stirred. The mixture is then made basic by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3,4-dihydroisoquinoline is then purified by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol outlines the synthesis of a 1-substituted tetrahydroisoquinoline.

-

Reaction Setup: A solution of a β-arylethylamine (e.g., dopamine hydrochloride, 1 equivalent) and an aldehyde (e.g., phenylacetaldehyde, 1.1 equivalents) is prepared in a suitable solvent mixture, which can range from aqueous buffers to organic solvents like methanol or dichloromethane.[1][15]

-

Acid Catalysis: An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) is added. The reaction is typically run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[1]

-

Monitoring: The reaction is monitored by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

-

Work-up: The reaction mixture is concentrated to remove the solvent. The residue is dissolved in water and basified with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: The aqueous phase is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude tetrahydroisoquinoline is purified by column chromatography or recrystallization.

Protocol 3: Enzymatic Synthesis of (S)-Norcoclaurine

This "green" protocol leverages the efficiency of norcoclaurine synthase (NCS).[12]

-

Substrate Preparation: In a buffered aqueous solution, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA) via oxidative decarboxylation using sodium hypochlorite.[12]

-

Enzymatic Reaction: To this mixture, dopamine, ascorbic acid (to prevent oxidation), and the recombinant NCS enzyme are added.[9][12] The reaction is incubated, typically at room temperature with gentle agitation.

-

Product Isolation: The product, (S)-norcoclaurine, can be extracted from the aqueous reaction mixture by adsorption onto activated charcoal.[12]

-

Purification: The product is eluted from the charcoal using an appropriate solvent system. This method can afford enantiomerically pure (S)-norcoclaurine with high yields.[12][21]

Data Summary: Representative Reaction Conditions and Yields

| Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |

| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 3 | 75-90 | [17] |

| Pictet-Spengler | Dopamine HCl, Acetaldehyde | HCl (aq) | Water/Ethanol | 25 | 24 | 60-85 | [1] |

| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | H₂SO₄ (conc.) | - | 100 | 1 | 15-40 | [13][22] |

| Enzymatic Pictet-Spengler | Dopamine, 4-HPAA | Norcoclaurine Synthase (NCS) | Aqueous Buffer | 25-30 | 12 | >80 | [12][21] |

Characterization of Synthetic Products

Confirmation of the successful synthesis and purity of isoquinoline alkaloids is paramount. A combination of spectroscopic and chromatographic techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the carbon skeleton and the positions of substituents.[23][24][25]

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the synthesized compound.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the final compound and to monitor reaction progress.[26][27][28] Preparative chromatography is the primary method for purification.[2]

Conclusion

The synthesis of the isoquinoline alkaloid core is a rich field, bridging the gap between biosynthetic pathways and classical organic chemistry. Understanding the fundamental mechanisms of key reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses provides the modern chemist with a powerful toolkit. By appreciating the causality behind reagent choice and reaction conditions—whether it's the activation of an amide by a Lewis acid or the enzymatic enforcement of stereochemistry—researchers can more effectively design synthetic routes to novel and potent therapeutic agents. The continued development of milder, more efficient, and stereoselective methods will undoubtedly expand the accessible chemical space of this vital class of natural products, paving the way for future drug discovery breakthroughs.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. column-chromatography.com [column-chromatography.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. organicreactions.org [organicreactions.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bischler-Napieralski Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. name-reaction.com [name-reaction.com]

- 19. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 20. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 21. researchgate.net [researchgate.net]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Isoquinoline alkaloids: a 15N NMR and x‐ray study. Part 2 | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 6,7-Difluoroisoquinoline

Introduction: The Significance of 6,7-Difluoroisoquinoline in Modern Drug Discovery

This compound is a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. Its value stems from the unique properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1] As a key intermediate, it is utilized in the synthesis of novel bioactive compounds, particularly kinase inhibitors and agents targeting the central nervous system.[1] The strategic placement of fluorine on the isoquinoline scaffold makes it a privileged structure for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, the same chemical properties that make this compound valuable also necessitate a robust and informed approach to its handling to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond basic data sheets to explain the causality behind safety protocols and to establish self-validating systems for risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of a sound safety protocol. While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheet (SDS) and data from structurally related fluorinated heterocycles provide a clear basis for a conservative risk assessment.

GHS Classification and Core Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-